

# Discovery and history of Retra in cancer research

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Compound of Interest		
Compound Name:	Retra	
Cat. No.:	B1139266	Get Quote

An extensive search for "**Retra**" in the context of cancer research has yielded no specific molecule, drug, or protein with this name in publicly available scientific literature, clinical trial databases, or biomedical resources. It is possible that "**Retra**" may be a new or internal codename for a compound not yet in the public domain, a typographical error, or a misunderstanding of a different term.

One possibility is a confusion with the RET (Rearranged during Transfection) proto-oncogene. The RET gene encodes a receptor tyrosine kinase that plays a crucial role in the normal development of several tissues and cell types. However, genetic alterations in the RET gene, such as point mutations and chromosomal rearrangements, can lead to its oncogenic activation, driving the development and progression of various cancers. These include certain types of thyroid cancer (medullary and papillary), non-small cell lung cancer (NSCLC), and others.

Given the potential for confusion, the following information is provided on the RET protooncogene as a prominent target in cancer research, which may be the intended subject of the query.

## The RET Proto-Oncogene in Cancer

The RET protein is a cell-surface receptor that, upon binding to its ligands—members of the glial cell line-derived neurotrophic factor (GDNF) family—initiates intracellular signaling cascades that regulate cell growth, survival, differentiation, and migration. Oncogenic



alterations in RET lead to ligand-independent, constitutive activation of the kinase, resulting in uncontrolled cell proliferation and tumor formation.

### **Key RET Alterations in Cancer:**

- Point Mutations: Germline mutations in the RET gene are the primary cause of multiple endocrine neoplasia type 2 (MEN 2), a hereditary cancer syndrome. Somatic RET mutations are also found in sporadic medullary thyroid cancer.
- Gene Fusions: Chromosomal rearrangements can lead to the fusion of the RET kinase domain with the N-terminal region of another gene. These RET fusion proteins are potent oncogenic drivers in a subset of non-small cell lung cancers and papillary thyroid cancers.

The discovery of RET's role as a driver oncogene has spurred the development of targeted therapies.

### **Therapeutic Targeting of RET**

The development of selective RET inhibitors has transformed the treatment landscape for patients with RET-altered cancers. Early multi-kinase inhibitors showed some activity against RET but were often limited by off-target toxicities. The advent of highly selective RET inhibitors has led to significant improvements in efficacy and tolerability.

### **FDA-Approved Selective RET Inhibitors:**

Two highly selective RET inhibitors have been approved by the U.S. Food and Drug Administration (FDA) and other regulatory agencies:

- Selpercatinib (Retevmo®)
- Pralsetinib (Gavreto®)

These drugs have demonstrated high response rates and durable clinical benefit in patients with RET fusion-positive NSCLC, RET-mutant medullary thyroid cancer, and other RET-altered solid tumors.

### **Quantitative Data on Selective RET Inhibitors**



The following tables summarize key efficacy data from pivotal clinical trials of selpercatinib and pralsetinib.

Table 1: Efficacy of Selpercatinib in RET Fusion-Positive NSCLC (LIBRETTO-001 Trial)

Patient Population	Overall Response Rate (ORR)	Median Duration of Response (DoR)
Treatment-Naïve (n=104)	85%	17.5 months
Previously Treated w/ Platinum (n=105)	64%	Not Reached

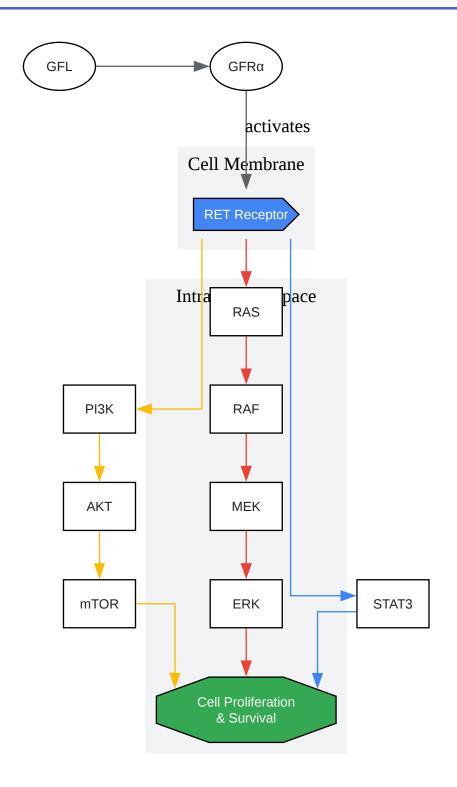
Table 2: Efficacy of Pralsetinib in RET Fusion-Positive NSCLC (ARROW Trial)

Patient Population	Overall Response Rate (ORR)	Median Duration of Response (DoR)
Treatment-Naïve (n=116)	73%	Not Reached
Previously Treated w/ Platinum (n=87)	57%	22.3 months

# Signaling Pathways and Experimental Workflows RET Signaling Pathway

The RET receptor is activated upon binding a complex formed by a GDNF-family ligand (GFL) and a GDNF-family receptor  $\alpha$  (GFR $\alpha$ ) co-receptor. This triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain, creating docking sites for adaptor proteins and initiating downstream signaling.





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Caption: Canonical RET signaling pathways, including MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT-mTOR.

## **Experimental Workflow: Screening for RET Inhibitors**



The discovery of potent and selective RET inhibitors typically follows a structured drug development workflow, starting from initial screening to clinical validation.



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